![molecular formula C12H14N4O3S B2375368 5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide CAS No. 1796917-57-1](/img/structure/B2375368.png)
5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have developed various synthetic pathways to create novel compounds related to 5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide. These compounds exhibit a range of biological activities, including herbicidal, antimicrobial, and potential anti-inflammatory effects. For instance, the synthesis of herbicide analogues showing auxin-like symptoms suggests potential agricultural applications (Hegde & Mahoney, 1993). Similarly, compounds with antimicrobial activities against various bacteria and fungi have been synthesized, indicating their potential in medical applications (Stanchev et al., 1999).
Development of Fluorescent Materials
The exploration of carbon dots (CDs) with high fluorescence quantum yield highlights the potential of thiazolo[5,4-c]azepin derivatives in the development of new fluorescent materials. These compounds serve as the origin of fluorescence in N,S-doped CDs, which could be applied in various fields including bioimaging and sensor technology (Shi et al., 2016).
Antifungal and Antiallergic Applications
Further research into thiazolo[5,4-c]azepin derivatives has revealed their potential antifungal properties, suggesting their use in developing new antifungal agents. Additionally, some derivatives have been studied for their antiallergic activities, offering a basis for new antiallergic medications (Al-Thebeiti, 2000).
Mécanisme D'action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By inhibiting Chk1, the compound can disrupt the cell cycle and potentially induce cell death .
Mode of Action
This binding inhibits the enzyme’s activity, preventing it from phosphorylating other proteins that are necessary for cell cycle progression .
Biochemical Pathways
The inhibition of Chk1 affects several biochemical pathways. Most notably, it disrupts the DNA damage response pathway. Under normal conditions, Chk1 is activated in response to DNA damage and helps to halt the cell cycle, allowing time for DNA repair. By inhibiting Chk1, this compound prevents the cell cycle arrest, leading to the accumulation of DNA damage and potentially cell death .
Result of Action
The inhibition of Chk1 by this compound leads to the disruption of the cell cycle and the accumulation of DNA damage. This can result in cell death, particularly in cancer cells that have a high rate of DNA replication .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or compounds that also target Chk1 could potentially affect the efficacy of this compound. Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
Analyse Biochimique
Biochemical Properties
It is known to interact with the Serine/threonine-protein kinase Chk1 in humans . This interaction suggests that the compound may play a role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Molecular Mechanism
The molecular mechanism of action of 5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide is not well-defined . It is known to interact with the Serine/threonine-protein kinase Chk1, suggesting a potential role in cell cycle regulation and DNA repair
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of this compound in laboratory settings . Future studies should focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied yet
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.
Propriétés
IUPAC Name |
5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-8-4-3-7(14-8)10(18)16-12-15-6-2-1-5-13-11(19)9(6)20-12/h7H,1-5H2,(H,13,19)(H,14,17)(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJRIDFAKKBZDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3CCC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2375288.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide](/img/structure/B2375290.png)
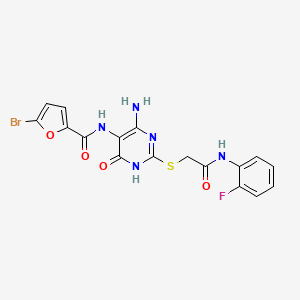
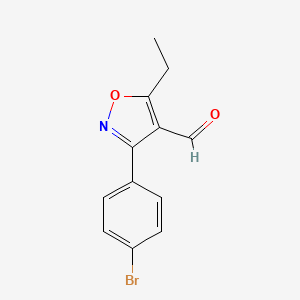
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2375295.png)
![1,3-Dimethyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2375296.png)
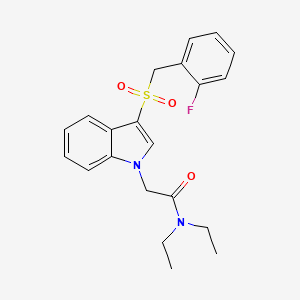
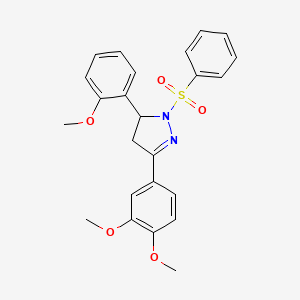

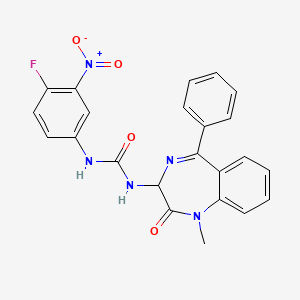
![N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide](/img/structure/B2375305.png)
![2-(2-butoxyphenyl)-5-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2375306.png)
![N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375308.png)
